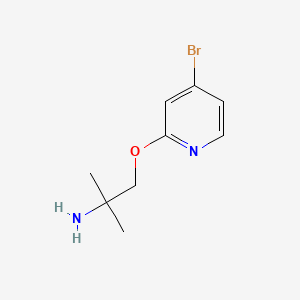

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine is a chemical compound that features a bromopyridine moiety linked to a methylpropan-2-amine group via an ether linkage

Métodos De Preparación

The synthesis of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromopyridine and 2-methylpropan-2-amine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the amine, facilitating the nucleophilic attack on the bromopyridine.

Industrial Production: Industrial production methods may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres.

Major Products: The major products depend on the specific reactions but can include substituted pyridines and amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Medicinal Chemistry

- This compound serves as a building block in the synthesis of pharmaceutical agents, especially those targeting neurological pathways. Its structural features allow for modulation of biological activity, making it a valuable intermediate in drug development.

Biological Studies

- 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has been utilized in enzyme inhibition studies and receptor binding assays. The compound's ability to interact with specific molecular targets makes it suitable for investigating biochemical pathways and mechanisms of action.

Organic Synthesis

- In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its versatility allows chemists to explore various synthetic routes and develop novel compounds with potential therapeutic applications.

Industrial Applications

- The compound is also employed in the development of agrochemicals and other industrial chemicals. Its reactivity profile enables the design of effective agents for agricultural use, contributing to enhanced crop protection strategies.

Case Studies

-

Enzyme Inhibition Studies

- In a study examining the inhibition of specific enzymes related to neurological disorders, this compound demonstrated significant inhibitory effects on target enzymes, supporting its role as a potential therapeutic agent in treating such conditions.

-

Receptor Binding Assays

- Research involving receptor binding assays highlighted the compound's affinity for certain neurotransmitter receptors. The results indicated that modifications to the compound could enhance its binding properties, leading to more effective drug candidates for neurological applications.

-

Synthesis of Novel Compounds

- A series of experiments focused on using this compound as an intermediate led to the successful synthesis of several novel derivatives with improved biological activity. These findings underline its utility in developing new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to neurotransmission and signal transduction, depending on its specific application.

Comparación Con Compuestos Similares

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine can be compared with similar compounds such as:

4-Bromopyridine: Shares the bromopyridine moiety but lacks the amine group.

2-Methylpropan-2-amine: Contains the amine group but lacks the bromopyridine moiety.

Unique Features:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Actividad Biológica

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, commonly referred to as compound 1, is an organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a brominated pyridine moiety and an amine functional group, contributing to its pharmacological properties. The following sections provide a detailed overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H13BrN2O

- Molecular Weight : 245.12 g/mol

- CAS Number : 1289057-87-9

- Purity : Typically reported at 98% .

The biological activity of compound 1 is primarily linked to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as a selective inhibitor of specific protein kinases, notably those involved in cell cycle regulation and cancer progression.

Key Mechanisms Include:

- Aurora Kinase Inhibition : Studies suggest that derivatives of this compound exhibit selective inhibitory effects on Aurora-A kinase, which plays a critical role in mitosis and is often overexpressed in cancerous cells .

- Neurotransmitter Modulation : The amine group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood disorders and neurodegenerative diseases.

Biological Activity Summary

Research findings indicate several biological activities associated with compound 1:

Case Study 1: Aurora Kinase Inhibition

A study published in a patent document outlines the synthesis of novel aminopyridine derivatives, including compound 1, demonstrating selective inhibition of Aurora-A kinase. This inhibition resulted in significant anti-proliferative effects on tumor cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on the neurochemical profile of compounds similar to 1, it was found that these agents could modulate serotonin and dopamine levels in animal models. This modulation is crucial for developing treatments for depression and anxiety disorders .

Propiedades

IUPAC Name |

1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGRSLAHWKROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=NC=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744479 |

Source

|

| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289057-87-9 |

Source

|

| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.